1-(Furan-2-yl)cyclopropan-1-ol
Description
Significance of Cyclopropanol (B106826) Moieties in Contemporary Organic Synthesis
Cyclopropanols are versatile three-carbon building blocks in organic synthesis. researchgate.netrsc.org Their utility stems from the inherent ring strain of the cyclopropane (B1198618) ring, which facilitates a variety of ring-opening reactions. researchgate.net This reactivity allows for the generation of diverse and functionalized acyclic structures. rsc.org The development of efficient synthetic methods, such as the Kulinkovich reaction, has made a wide range of substituted cyclopropanols readily accessible. rsc.orgwikipedia.orgorganic-chemistry.org The Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, leading to the formation of a titanacyclopropane intermediate that ultimately yields the cyclopropanol. wikipedia.orgorganic-chemistry.orgyoutube.com
The reactivity of cyclopropanols can be harnessed in various transformations. For instance, they can undergo ring-opening to form β-ketoalkyl radicals, which are valuable intermediates for constructing new carbon-carbon bonds. researchgate.net Furthermore, the development of asymmetric syntheses involving cyclopropanol intermediates has expanded their application in creating stereochemically complex molecules. rsc.org These strategies include both substrate-controlled transformations with enantiomerically enriched cyclopropanols and catalyst-controlled asymmetric reactions using racemic or nonchiral cyclopropanols. rsc.org The ability of cyclopropanols to participate in these diverse reactions makes them valuable synthons in the synthesis of natural products and other complex organic molecules. rsc.orgbohrium.com
Strategic Importance of Furan (B31954) Rings in Heterocyclic Chemistry
The furan ring is a fundamental five-membered aromatic heterocycle that plays a crucial role in organic and medicinal chemistry. researchgate.netutripoli.edu.lyacs.org Its unique reactivity, characterized by a lower resonance energy compared to benzene, allows it to participate in reactions that involve dearomatization, making it a versatile precursor for a variety of other ring systems and acyclic compounds. acs.orgperlego.com Furan and its derivatives are readily available, with the parent compound often synthesized from furfural, which is derived from agricultural byproducts. perlego.com
Furan moieties are present in numerous biologically active compounds and serve as important pharmacophores in drug discovery. researchgate.netutripoli.edu.lywisdomlib.org The inclusion of a furan nucleus is a common strategy in the development of new therapeutic agents with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgutripoli.edu.ly The biological activity of furan-containing molecules can be significantly altered by subtle changes in their substitution patterns. utripoli.edu.ly Furthermore, the furan ring can undergo various chemical transformations, such as cycloaddition reactions and oxidative ring-opening, to provide access to complex molecular architectures. acs.orgderpharmachemica.com
Interdisciplinary Relevance of 1-(Furan-2-yl)cyclopropan-1-ol in Advanced Synthetic Methodologies
The compound this compound integrates the distinct chemical features of both cyclopropanols and furans, positioning it as a valuable intermediate in advanced synthetic strategies. The furan moiety can act as a precursor to other functionalities or participate in cycloaddition reactions, while the cyclopropanol unit can undergo stereoselective ring-opening to generate functionalized side chains. rsc.orgacs.org
The synthesis of this compound itself can be achieved through methods like the Kulinkovich reaction, starting from a furan-2-carboxylic acid ester. wikipedia.orgorganic-chemistry.org Once formed, this molecule can be a substrate for various transformations. For example, the ring-opening of furyl-substituted cyclopropanes can lead to the formation of functionalized aminocyclopentenones, which are valuable structures in medicinal chemistry. nih.gov Additionally, silver-promoted oxidative ring-opening reactions of cyclopropanols, including furyl-substituted derivatives, provide a pathway to synthesize γ-alkynyl ketones. thieme-connect.com
The combination of the reactive cyclopropane ring and the versatile furan nucleus in this compound allows for the development of novel cascade reactions and the construction of complex molecular scaffolds. nih.gov This interdisciplinary relevance, bridging the chemistry of strained rings and heterocycles, makes this compound a promising building block for the synthesis of diverse and potentially biologically active molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| CAS Number | 120284-29-9 |
Source: nih.govchemsrc.com
Table 2: Key Synthetic Reactions
| Reaction | Description | Key Reagents |
| Kulinkovich Reaction | Synthesis of cyclopropanols from esters. wikipedia.orgorganic-chemistry.org | Grignard reagents (e.g., EtMgBr), Titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.com |
| Oxidative Ring-Opening | Ring-opening of cyclopropanols to form γ-alkynyl ketones. thieme-connect.com | Silver(I) nitrate, 1-(phenylethynyl)-1,2-benziodoxol-3(1H)-one. thieme-connect.com |
| Cascade Ring Opening/Aza-Piancatelli Rearrangement | Formation of aminocyclopentenones from furyl-substituted cyclopropanes. nih.gov | Lewis acid and chiral Brønsted acid catalysts. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120284-29-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 |
InChI Key |
ZEIAJTIFCLIDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CO2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Furan 2 Yl Cyclopropan 1 Ol and Analogues
Direct Synthetic Routes to 1-(Furan-2-yl)cyclopropan-1-ol Core Structure
The direct synthesis of the this compound framework can be achieved through several distinct pathways, primarily involving organometallic reagents or catalysis by transition metals.
Organometallic Reagent-Mediated Cyclopropanation
The construction of the this compound structure can be theoretically achieved through the Kulinkovich reaction or a modification thereof. This reaction typically involves the reaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol (B106826). In the context of the target molecule, 2-furoic acid methyl ester would serve as the substrate. The reaction with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide would generate a titanacyclopropane intermediate. This intermediate would then undergo ligand exchange and subsequent rearrangement to yield the desired this compound.
Another potential organometallic route involves the addition of a cyclopropyl (B3062369) organometallic reagent, such as cyclopropyllithium or a cyclopropyl Grignard reagent, to 2-furoyl chloride or another activated derivative of 2-furoic acid. This nucleophilic acyl substitution, followed by a second addition of the organometallic reagent to the resulting ketone (2-cyclopropylfuran), would furnish the tertiary alcohol, this compound.
Transition Metal-Catalyzed Approaches
Transition metals play a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of complex molecules like this compound. magtech.com.cnresearchgate.nethud.ac.ukresearchgate.net Catalytic systems involving copper, palladium, zinc, and silver have been developed for cyclopropanation and related transformations.
Copper catalysts have been effectively used in the ring-opening allylation of cyclopropanols. researchgate.netnih.govsemanticscholar.org This method allows for the synthesis of δ,ε-unsaturated ketones, which are valuable synthetic intermediates. nih.gov For instance, a uracil-copper(I) catalytic system has been developed to promote the allylation of cyclopropanols with allylic alcohols under water-tolerant conditions. nih.gov While this reaction modifies a pre-existing cyclopropanol rather than forming the core structure directly, it represents a key method for producing analogues. The reaction proceeds through the formation of a copper(I) homoenolate intermediate from the cyclopropanol, which then undergoes a dehydrative cross-coupling with an allylic alcohol. nih.govsemanticscholar.org This approach avoids the need for strong bases or cryogenic conditions often required for generating homoenolates. nih.gov
Table 1: Copper-Catalyzed Allylation of Cyclopropanols
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Uracil-Cu(I) | Cyclopropanol, Allylic Alcohol | δ,ε-Unsaturated Ketone | Water-tolerant conditions, direct use of allylic alcohols, high E-selectivity. nih.gov |
Palladium catalysis offers a powerful tool for the synthesis of furan (B31954) and cyclopropane (B1198618) derivatives through C-H activation and annulation pathways. rsc.orgmdpi.comresearchgate.netmdpi.com A practical method involves the reaction of cyclic 1,3-dicarbonyl compounds with various alkenes, catalyzed by palladium acetate (Pd(OAc)₂), with copper acetate (Cu(OAc)₂) as an oxidant. mdpi.comresearchgate.net This protocol demonstrates high efficiency, good functional group tolerance, and excellent regioselectivity, yielding furan and spirocyclopropane products in moderate to good yields. mdpi.comresearchgate.net The direct arylation of furan derivatives via palladium-catalyzed C-H functionalization is another efficient method for creating analogues, allowing for the coupling of furans with aryl bromides at low catalyst loadings. acs.org
Table 2: Palladium-Catalyzed Synthesis of Furan and Cyclopropane Derivatives
| Catalyst System | Substrates | Product Type | Yield Range |
|---|---|---|---|
| Pd(OAc)₂ / Cu(OAc)₂ | Cyclic 1,3-diketones, Alkenes | Furans, Spirocyclopropanes | 49% to 87% mdpi.comresearchgate.net |
Zinc-catalyzed reactions, particularly the Simmons-Smith reaction and its modifications, are classic and widely used methods for the cyclopropanation of alkenes. mdpi.compurdue.edu The reaction typically employs diiodomethane and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) to generate a zinc carbenoid intermediate. mdpi.com This intermediate then adds to an alkene in a stereospecific manner to form the cyclopropane ring. For the synthesis of the this compound core, a suitable furyl-substituted alkene would be the starting material. The hydroxyl group can be introduced before or after the cyclopropanation step. Furthermore, zinc(II) catalysts have been shown to facilitate the cyclopropanation of indoles with enynones, indicating their utility in constructing complex heterocyclic systems containing cyclopropane rings. researchgate.net Zinc has also been used in [4+3] cycloaddition reactions to form cyclohepta[b]furan rings. nih.gov
Table 3: Key Features of Zinc-Catalyzed Cyclopropanation
| Method | Reagents | Key Intermediate | Characteristics |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu | (Iodo-methyl)zinc iodide | Stereospecific, wide functional group tolerance. mdpi.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | (Iodo-methyl)zinc iodide | Often more reactive and reproducible than the classic Simmons-Smith. mdpi.com |
Silver(I) catalysis provides a unique method for the stereochemical isomerization of cyclopropanols. acs.orgacs.org This process is particularly useful for converting readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, but often less accessible, trans-isomers. acs.org The reaction is catalyzed by silver salts like silver triflate (AgOTf) and proceeds through the formation of silver homoenolate intermediates. acs.orgacs.org This methodology has been successfully applied to a cyclopropanol derivative bearing a furan substituent, demonstrating its relevance for synthesizing specific stereoisomers of this compound analogues. acs.org The isomerization is reported to be enantiospecific and reversible, favoring the thermodynamically more stable product. acs.org Silver catalysts have also been employed in oxidative ring-opening fluorination of cyclopropanols and cyclopropanone hemiaminals to synthesize β-fluoroketones and β-fluoroamides. researchgate.netnih.gov
Table 4: Silver(I)-Catalyzed Reactions of Cyclopropanols
| Reaction Type | Catalyst | Substrate | Product | Key Finding |
|---|---|---|---|---|
| Stereochemical Isomerization | AgOTf | cis-1,2-disubstituted cyclopropanol | trans-1,2-disubstituted cyclopropanol | Enables access to less accessible diastereoisomers. acs.orgacs.org |
| Oxidative Fluorination | Ag(I) salts | Tertiary cyclopropanol | β-Fluoroketone | Provides a route to fluorinated analogues. researchgate.net |
Biocatalytic and Asymmetric Reduction Methods
Biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis for producing chiral alcohols. researchgate.net These methods often rely on whole-cell biocatalysts or isolated enzymes to perform asymmetric reduction of a prochiral ketone precursor, yielding an enantioenriched alcohol. While direct biocatalytic synthesis of this compound is not extensively documented, analogous reductions provide a strong proof of principle.
For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been successfully achieved using whole cells of Lactobacillus paracasei BD101. researchgate.net This process yielded the chiral alcohol with excellent conversion (>99%), high enantiomeric excess (>99% ee), and a 96% isolated yield. researchgate.net Such whole-cell systems are industrially advantageous as they circumvent the need for costly cofactor regeneration required by purified enzymes. researchgate.net
Similarly, biocatalytic methods are emerging for asymmetric cyclopropanation. nih.gov Engineered enzymes, such as promiscuous tautomerases, can catalyze the enantioselective synthesis of various cyclopropanes. nih.gov These cofactor-independent enzymes promote the formation of C-C bonds with excellent stereocontrol. nih.gov A hypothetical biocatalytic route to this compound could involve the asymmetric reduction of 2-furyl cyclopropyl ketone, a reaction for which various microorganisms or their isolated keto-reductases could be screened for efficiency and stereoselectivity.
Table 1: Example of Biocatalytic Asymmetric Reduction of a Furan Ketone
| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Isolated Yield |
|---|---|---|---|---|---|
| 1-(Furan-2-yl)propan-1-one | Lactobacillus paracasei BD101 | (S)-1-(Furan-2-yl)propan-1-ol | >99% | >99% | 96% |
Data sourced from a study on a structurally similar compound to illustrate the potential of the methodology. researchgate.net
1,3-Dipolar Cycloaddition for Furan Ring Formation
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings, including furans. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org In the context of synthesizing precursors for this compound, this method can be employed to build the core furan structure.
One common strategy involves the reaction of a carbonyl ylide (the 1,3-dipole) with an alkyne (the dipolarophile). wikipedia.org Metal catalysis, particularly with rhodium and copper, can be used to generate the carbonyl ylide from a diazo compound precursor. The subsequent cycloaddition with an alkyne yields a polysubstituted furan. nih.gov
Another approach is the Huisgen 1,3-dipolar cycloaddition, which proceeds via a concerted [4+2] cycloaddition mechanism. organic-chemistry.org For example, nitrile oxides can react with alkynes to form isoxazoles, which can be further transformed. youtube.com While not a direct route to furans, the versatility of cycloaddition chemistry allows for the synthesis of a wide array of heterocycles that could serve as precursors. rsc.org The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents on both the dipole and the dipolarophile. organic-chemistry.org
Ring Expansion Reactions for Furan Derivatives
Ring expansion reactions provide an alternative pathway to furan rings from smaller cyclic precursors. A notable example is the ring expansion of alkynic oxiranes, which, when treated with sulfuric acid and mercury sulfate, can rearrange to form furan derivatives. pharmaguideline.com
In a different context, the formation of furans can sometimes be mistaken for a ring expansion of a cyclopropene intermediate. However, studies on cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls have shown that furans are formed directly. nih.gov Experiments demonstrated that pre-formed cyclopropene intermediates did not efficiently isomerize to the corresponding furan under the reaction conditions, indicating that furan formation occurs through a direct cyclization pathway rather than a ring expansion mechanism. nih.gov This involves the generation of a Co(III)-carbene radical which undergoes a tandem radical addition to the alkyne and the carbonyl group, ultimately yielding the furan ring. nih.gov
Precursor-Based Strategies for this compound Derivatization
Functionalization of Existing Furan-Containing Substrates
Synthesizing derivatives of this compound can be achieved by starting with pre-existing furan compounds and introducing the cyclopropanol moiety or its precursors. The furan ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions. fayoum.edu.eg This reactivity can be harnessed to introduce a side chain that is subsequently converted to the desired cyclopropane ring. For example, a Friedel-Crafts acylation of furan could introduce an acyl group, which could then be elaborated into a cyclopropanol.
Modern transition-metal-catalyzed reactions offer powerful tools for functionalizing furans. Zinc-catalyzed reactions of enynones with silanes or diazo compounds can generate (2-furyl)carbene intermediates. chim.it These reactive intermediates can undergo various transformations, such as insertions into Si-H bonds or couplings with other molecules, to create highly functionalized furan derivatives that could serve as advanced precursors. chim.it
Table 2: Selected Reactions for Furan Functionalization
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Friedel-Crafts Acylation | RCOCl / SnCl₄ | 2-Acylfuran |
| Nitration | CH₃COONO₂ | 2-Nitrofuran |
| Sulphonation | SO₃ / Pyridine | Furan-2-sulfonic acid |
Cyclopropanation of Furan-Substituted Alkenes
One of the most direct methods for creating the cyclopropane ring is the cyclopropanation of an alkene. wikipedia.org This strategy involves starting with a furan-substituted alkene, such as 1-(furan-2-yl)prop-2-en-1-one, and treating it with a cyclopropanating agent. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane. masterorganicchemistry.com
Several methods are available for this transformation:
Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to add a CH₂ group across the double bond. wikipedia.org It is a reliable method for generating cyclopropanes from various alkenes.
Diazo Compounds with Metal Catalysis : The reaction of alkenes with diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes) is a versatile method for forming cyclopropanes. wikipedia.org Cobalt(II)-porphyrin complexes have also been shown to be effective catalysts. wikipedia.org
Johnson-Corey-Chaykovsky Reaction : This method utilizes a sulfur ylide, such as dimethylsulfonium methylide, to cyclopropanate electron-poor olefins, including α,β-unsaturated carbonyl compounds. wikipedia.org This would be applicable to a precursor like 1-(furan-2-yl)prop-2-en-1-one.
The choice of method depends on the specific substrate and desired functional groups on the cyclopropane ring. For instance, using dihalocarbenes can produce geminal dihalo-cyclopropanes, which can be further modified. wikipedia.org
Principles of Green Chemistry in the Synthesis of this compound
The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate hazardous substances. yale.edumsu.edu
Prevention and Atom Economy : Synthetic routes should be designed to minimize waste. yale.edu Catalytic methods, such as the metal-catalyzed cyclopropanation of furan-substituted alkenes, are superior to stoichiometric reactions as they reduce waste and increase atom economy. yale.edu
Use of Renewable Feedstocks : The furan ring itself is a key feature for green chemistry. Furan and its derivatives, like furfural, can be produced from the dehydration of pentose sugars found in biomass, a renewable feedstock. yale.edurjpn.org Utilizing biomass-derived starting materials reduces reliance on depleting fossil fuels.
Catalysis : As mentioned, catalytic reagents are preferable to stoichiometric ones. yale.edu The development of biocatalytic methods, using enzymes or whole cells, represents a significant step towards greener synthesis. researchgate.net These reactions often occur in water under mild conditions (ambient temperature and pressure), fulfilling the principle of designing for energy efficiency. yale.eduijnrd.org
Safer Solvents and Auxiliaries : Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. msu.edu Biocatalytic reductions are often performed in aqueous media, which is an environmentally benign solvent. researchgate.net
Reduce Derivatives : Methodologies that avoid unnecessary protection/deprotection steps are preferred as they reduce reagent use and waste generation. yale.edu One-pot syntheses, where multiple steps are combined without isolating intermediates, are an excellent strategy for achieving this goal. mdpi.com
Designing for Degradation : Chemical products should be designed to break down into harmless products after their use. yale.edu The inherent structure of many natural-product-based compounds can lend itself to better biodegradability.
By prioritizing biocatalysis, leveraging renewable furan precursors, and employing efficient, one-pot catalytic reactions, the synthesis of this compound can be made significantly more sustainable.
Reactivity and Mechanistic Investigations of 1 Furan 2 Yl Cyclopropan 1 Ol Systems
Cyclopropane (B1198618) Ring Transformations in 1-(Furan-2-yl)cyclopropan-1-ol
The three-membered ring of this compound is a hub of reactivity, primarily driven by the release of its inherent ring strain (approximately 27 kcal/mol). The presence of the hydroxyl group (an electron-donating group) and the furan (B31954) ring (a π-system) polarizes the C-C bonds of the cyclopropane, rendering it susceptible to various ring-opening transformations. These transformations can be initiated by nucleophiles, electrophiles, or through the formation of organometallic intermediates.
Nucleophilic Ring-Opening Pathways
The this compound system can be classified as a donor-acceptor (D-A) cyclopropane, where the hydroxyl and furan groups act as donors, polarizing the distal C-C bond and making it susceptible to cleavage. Nucleophilic ring-opening reactions are often facilitated by Brønsted or Lewis acids, which activate the hydroxyl group, turning it into a better leaving group (e.g., water).
Under acidic conditions, protonation of the hydroxyl group followed by its departure generates a cyclopropyl (B3062369) cation, which is unstable and readily undergoes ring-opening. This process results in a more stable homoallylic cation, which is delocalized and can be trapped by a variety of nucleophiles. A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes using a Brønsted acid catalyst in a fluorinated alcohol solvent has been described. scispace.com This methodology is amenable to a wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. scispace.com The reaction proceeds through a 1,3-difunctionalization pathway.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product Type | Catalyst | Conditions |
|---|---|---|---|
| Arenes (e.g., 1,3,5-Trimethoxybenzene) | Arylated ketones | TfOH | Room Temperature, HFIP |
| Indoles | Indole-alkylated ketones | TfOH | Room Temperature, HFIP |
| Azides (e.g., TMS-N3) | Azido-ketones | TfOH | Room Temperature, HFIP |
The stereochemistry of the ring-opening process is often disrotatory, as predicted by the Woodward-Hoffmann rules for a cyclopropyl cation system. tue.nl The specific stereochemical outcome depends on whether the ring opening and departure of the leaving group are concerted or stepwise processes. tue.nl
Electrophilic Activation and Subsequent Rearrangements
Electrophilic activation of the this compound system typically targets the hydroxyl group or the furan ring. Activation of the hydroxyl group, as discussed previously, facilitates ring-opening to form a carbocationic intermediate that can be trapped by nucleophiles. Alternatively, this intermediate can undergo rearrangements to yield thermodynamically more stable products.
Oxidative radical ring-opening represents another pathway initiated by electrophilic species. nih.gov For instance, reagents like manganese(III) acetate or silver(I)/persulfate systems can induce a single-electron transfer from the cyclopropanol (B106826), leading to a cycloalkoxy radical. nih.gov This radical species undergoes rapid β-scission (ring-opening) to generate a more stable alkyl radical, which can then be intercepted by other reagents in the medium or undergo further cyclization or rearrangement cascades. nih.gov
Formation and Reactivity of Metal Homoenolates
Unprotected cyclopropanols, including this compound, are attractive precursors for the catalytic generation of metal homoenolates. elsevierpure.comresearchgate.net These intermediates are uniquely useful in synthetic chemistry, functioning as β-carbanion equivalents and enabling umpolung (reactivity inversion) synthesis of β-functionalized carbonyl compounds. elsevierpure.comresearchgate.net
The process is initiated by the deprotonation of the cyclopropanol's hydroxyl group, followed by a metal-catalyzed oxidative addition into one of the adjacent C-C bonds of the cyclopropane ring. This ring-opening event forms a metallacyclobutane intermediate which then rearranges to the metal homoenolate. Transition metals such as palladium, rhodium, nickel, and cobalt are commonly employed to catalyze these transformations.
Once formed, the furan-substituted metal homoenolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net These include:
Aldol-type reactions: Reacting with aldehydes and ketones.
Michael additions: Adding to α,β-unsaturated carbonyl compounds.
Allylations: Reacting with allylic electrophiles.
Aminations: Forming carbon-nitrogen bonds.
This strategy provides a powerful method for constructing complex molecular architectures from a relatively simple starting material.
Furan Moiety Reactivity in this compound Derivatives
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its reactivity. It is a π-rich system, making it substantially more reactive towards electrophiles than benzene.
Electrophilic Aromatic Substitution Characteristics
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often requiring only mild reagents and conditions. pearson.compearson.com The increased reactivity is due to the oxygen atom's ability to donate a lone pair of electrons into the ring, thereby increasing the electron density of the π-system. pearson.com
Electrophilic attack preferentially occurs at the C2 (α) position. pearson.compearson.com This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). When an electrophile attacks at the C2 position, the resulting positive charge can be delocalized over three atoms, including the oxygen atom, leading to three significant resonance structures. chemicalbook.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures, where the positive charge is not delocalized onto the oxygen. chemicalbook.com
In the case of this compound, the C2 position is already substituted. Therefore, electrophilic aromatic substitution will be directed primarily to the other α-position, C5. The 1-hydroxycyclopropyl substituent is generally considered to be an ortho-, para-directing group in benzene systems, which in the furan context corresponds to directing to the C3 and C5 positions. The inherent electronic preference of the furan ring for α-substitution strongly favors reaction at the C5 position.
Table 2: Characteristics of Electrophilic Aromatic Substitution on Furan
| Feature | Description |
|---|---|
| Relative Reactivity | Furan is significantly more reactive than benzene (e.g., 6 x 10¹¹ times faster for certain reactions). chemicalbook.com |
| Regioselectivity | Substitution strongly favors the α-positions (C2 and C5) over the β-positions (C3 and C4). pearson.comchemicalbook.com |
| Intermediate Stability | The α-sigma complex is more stable due to greater charge delocalization (3 resonance forms). chemicalbook.comquora.com |
| Typical Reactions | Bromination, nitration, acylation, and sulfonation occur under mild conditions. pearson.com |
Ring Expansion Reactions to Functionalized Furan Derivatives
The furan ring, while aromatic, can participate in reactions that lead to its dearomatization and subsequent rearrangement or expansion. Oxidative processes can transform furan derivatives into highly functionalized intermediates. For example, the oxidative dearomatization of certain 3-(furan-2-yl)propan-1-ones has been shown to produce 2-ene-1,4,7-triones, which can then undergo an unusual acid-catalyzed cyclization related to the Paal-Knorr synthesis to form new, highly substituted furan products. nih.gov
In the context of this compound, similar oxidative rearrangements could be envisioned. Oxidation could lead to dearomatization, forming a spiro-intermediate that, upon hydrolysis or rearrangement, could yield functionalized products. nih.gov Furthermore, the oxidation of furan-2-carboximidamides is known to proceed through a rearrangement to a carbodiimide, which can then be converted into 2-acylaminofurans. rsc.org These derivatives can subsequently undergo cycloaddition reactions with electron-deficient alkynes, leading to ring-opening and the formation of substituted phenols. rsc.org While not a direct ring expansion of the furan itself, this demonstrates the potential for the furan nucleus to serve as a template for constructing different ring systems.
Cycloaddition Reactions Involving the Furan Ring
The furan ring, due to its relatively low aromaticity, can participate in various cycloaddition reactions where it acts as a diene. quimicaorganica.org While specific studies on this compound are not extensively documented, the behavior of analogous furan-containing systems provides significant insight into its potential for such transformations.
One of the most common cycloaddition reactions involving furans is the Diels-Alder reaction. The electron-rich nature of the furan ring allows it to react with a variety of dienophiles. In the context of this compound, the cyclopropanol group can influence the stereoselectivity of the cycloaddition.
Furthermore, furan-fused systems can undergo catalytic [4+2] and [4+4] cycloadditions. For instance, furan-fused cyclobutanones have been utilized as versatile C4 synthons in rhodium-catalyzed enantioselective [4+2]-cycloadditions with imines and gold-catalyzed diastereoselective [4+4]-cycloadditions with anthranils. nih.govresearchgate.net These processes involve the activation of a C-C bond to form a metallacycle intermediate, which then participates in the cycloaddition, leading to the formation of complex furan-fused lactams. nih.govresearchgate.net While this is a different system, it highlights the potential for catalytic cycloaddition pathways involving furan rings.
In a different approach, intramolecular [2+4] cycloaddition of a cyclopropene with a furan ring has been used to construct complex polycyclic systems. nih.govfigshare.com This strategy, followed by a cyclopropylcarbinyl rearrangement, was successfully applied in the synthesis of the BCD ring system of cortistatin A. nih.govfigshare.com This demonstrates the utility of the furan ring as an internal diene in complex synthetic sequences.
| Reaction Type | Reactant | Catalyst/Conditions | Product | Reference |
| [4+2] Cycloaddition | Furan-fused cyclobutanone, Imine | Rh(I) catalyst | Furan-fused six-membered lactam | nih.govresearchgate.net |
| [4+4] Cycloaddition | Furan-fused cyclobutanone, Anthranil | Au(I) catalyst | Furan-fused eight-membered lactam | nih.govresearchgate.net |
| Intramolecular [2+4] Cycloaddition | Cyclopropene-furan system | Thermal | BCD ring system of cortistatin A | nih.govfigshare.com |
Intramolecular Rearrangements and Cascade Processes
The strained cyclopropane ring in this compound is a key driver for various intramolecular rearrangements and cascade reactions, often leading to the formation of more complex molecular architectures.
The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal process. wikipedia.orgresearchgate.net In the case of furan-substituted vinylcyclopropanes, this rearrangement provides a powerful tool for the synthesis of fused tricyclic systems. rsc.org The reaction proceeds through a Cope-type mechanism, where the furan ring's aromaticity is temporarily sacrificed to relieve the ring strain of the cyclopropane. rsc.org
Studies have shown that E-configured 1-furanyl-2-vinylcyclopropanes undergo a smooth Cope rearrangement at temperatures as low as 40 °C, while the corresponding Z-isomers are unreactive at this temperature. rsc.org This stereospecificity is attributed to the different transition state conformations, with the rearrangement of cis-1,2-divinylcyclopropane proceeding through a boat-like transition state. rsc.org
A potential complicating factor is the reversibility of the Cope rearrangement. However, the formation of the larger, less strained cycloheptadiene ring generally favors the product side. rsc.org
| Substrate Configuration | Reaction Temperature | Outcome | Reference |
| E-isomer | 40 °C | Smooth Cope Rearrangement | rsc.org |
| Z-isomer | 40 °C | No Rearrangement | rsc.org |
Cascade reactions initiated by the ring-opening of the cyclopropane in furan-substituted systems can lead to a diverse array of heterocyclic products. These reactions often proceed through intermediates that can be trapped by various nucleophiles or participating functional groups.
For example, gold-catalyzed cascade cyclization of 1-(2-furanyl)phenyl propargyl alcohols has been developed to synthesize multisubstituted 1-naphthols. nih.gov This process involves a 1,2-rearrangement. Similarly, intramolecular rhodium-catalyzed reactions of 1-tosyl-1,2,3-triazoles with furans can trigger domino transformations leading to valuable building blocks like 2-formyl- and 2-acetylpyridines. rsc.org
Furthermore, cascade cyclization/amination of para-quinone methides with β-ketodinitriles, catalyzed by phosphoric acid, has been shown to produce polysubstituted furans. researchgate.net While not directly involving a cyclopropane, this illustrates the broader principle of cascade reactions in building complex furan derivatives.
Catalytic Activation Mechanisms in this compound Chemistry
The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts. Transition metals, in particular, play a crucial role in activating both the furan and cyclopropane moieties.
Palladium catalysis is widely used in furan chemistry for cross-coupling reactions and cyclizations. mdpi.com For instance, palladium-catalyzed one-pot synthesis of polysubstituted furans from alkynoates and 2-yn-1-ols has been reported. mdpi.com The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack and subsequent cyclization. While this is a different synthetic route, the principles of palladium-catalyzed activation of functionalities attached to the furan ring are relevant.
Gold catalysts are also effective in activating furan-yne systems, as seen in the synthesis of 1-naphthols mentioned earlier. nih.gov The Lewis acidic nature of the gold(I) catalyst activates the alkyne towards nucleophilic attack by the furan ring.
Rhodium catalysts have been employed in enantioselective [4+2]-cycloadditions of furan-fused cyclobutanones. nih.govresearchgate.net The mechanism involves the oxidative addition of the rhodium(I) catalyst to the C-C bond of the cyclobutanone, forming a rhodacycle intermediate which then undergoes cycloaddition. A similar activation of the cyclopropane ring in this compound by a rhodium catalyst could be envisaged, leading to ring-opened intermediates that can participate in various transformations.
| Catalyst | Reaction Type | Proposed Activation Mechanism | Reference |
| Palladium | Cyclization | Coordination to alkyne, nucleophilic attack | mdpi.com |
| Gold(I) | Cascade Cyclization | Lewis acid activation of alkyne | nih.gov |
| Rhodium(I) | [4+2] Cycloaddition | Oxidative addition to C-C bond | nih.govresearchgate.net |
Advanced Spectroscopic Characterization Methodologies for 1 Furan 2 Yl Cyclopropan 1 Ol Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Furan-2-yl)cyclopropan-1-ol analogues in solution. A suite of one-dimensional and two-dimensional experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1H NMR and 13C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra offer the primary overview of the molecular structure. High-resolution analysis allows for the precise determination of chemical shifts (δ) and coupling constants (J), which are indicative of the electronic environment and spatial relationships of neighboring nuclei, respectively.
In a typical ¹H NMR spectrum of a this compound analogue, the furan (B31954) ring protons exhibit characteristic signals in the aromatic region, while the cyclopropyl (B3062369) protons appear in the upfield region, often as complex multiplets due to diastereotopicity and spin-spin coupling. The hydroxyl proton is typically observed as a broad singlet, the position of which can vary with concentration and solvent.
¹³C NMR spectroscopy, often acquired with proton decoupling, provides a single peak for each chemically distinct carbon atom. The chemical shifts reveal the nature of the carbon atoms (e.g., quaternary, CH, CH₂, CH₃) and their immediate electronic environment. The furan carbons resonate in the downfield region, while the cyclopropyl carbons are found significantly upfield.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Data are illustrative and may vary based on solvent and specific analogue.
| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| H-5' (Furan) | 7.35 | dd | 1.8, 0.8 |
| H-3' (Furan) | 6.30 | dd | 3.2, 1.8 |
| H-4' (Furan) | 6.22 | dd | 3.2, 0.8 |
| OH | 2.50 | s (br) | - |
| H-2/3 (Cyclopropyl) | 1.10 - 0.90 | m | - |
| Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| C-2' (Furan, Quaternary) | 158.5 |
| C-5' (Furan) | 141.2 |
| C-3' (Furan) | 110.1 |
| C-4' (Furan) | 105.0 |
| C-1 (Cyclopropyl, Quaternary) | 58.0 |
| C-2/3 (Cyclopropyl) | 15.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular puzzle. sdsu.eduhuji.ac.ilslideshare.netwikipedia.org These techniques reveal correlations between nuclei, confirming the connectivity of the carbon skeleton and the assignment of proton and carbon signals.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.eduwikipedia.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the furan and cyclopropane (B1198618) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduwikipedia.org It is a powerful tool for unambiguously assigning carbon resonances based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.eduwikipedia.org This is vital for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra. For instance, HMBC can show correlations from the cyclopropyl protons to the furan carbons, confirming the connection between the two ring systems.
Enantiomeric Excess Determination via Chiral NMR Reagents
For chiral analogues of this compound, determining the enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral resolving agents, provides a reliable method for this analysis. nih.govnih.gov Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used to create a diastereomeric environment for the enantiomers. researchgate.net
When a chiral reagent is added to a solution of a racemic or scalemic mixture, it forms transient diastereomeric complexes (with CSAs) or stable diastereomeric products (with CDAs). researchgate.net These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio, and thus the enantiomeric excess, can be accurately calculated. semanticscholar.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound and for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars). libretexts.org For example, HRMS can easily differentiate between C₈H₈O₂ (MW 136.0524) and C₉H₁₂O (MW 136.0888). This capability is fundamental to confirming the identity of newly synthesized this compound analogues. measurlabs.com
Table 2: Example of HRMS Data for this compound (C₇H₈O₂)
| Ion Type | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) |
|---|---|---|---|
| [C₇H₈O₂ + H]⁺ | 125.0603 | 125.0601 | -1.6 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly useful for analyzing the purity of volatile and semi-volatile compounds like this compound analogues. mdpi.com
In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The resulting chromatogram shows peaks corresponding to each separated component, and the area of each peak is proportional to the amount of that substance. mdpi.com The mass spectrum of each peak can then be used to identify the component, often by comparison to a library of known spectra. thermofisher.com This makes GC-MS an excellent tool for identifying impurities and byproducts in a reaction mixture, thereby providing a robust assessment of the purity of the target compound. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and analyzing the covalent bonding within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint is generated. For this compound, the IR spectrum is anticipated to display a combination of characteristic absorption bands originating from the furan ring, the cyclopropane ring, and the hydroxyl group.
The furan moiety possesses several distinct vibrational modes. researchgate.net These include C-H stretching vibrations typically found above 3100 cm⁻¹, C=C stretching vibrations, and C-O-C stretching of the heterocyclic ring. globalresearchonline.net Computational studies on furan and its derivatives have shown that ring C-C symmetric and asymmetric stretching vibrations occur in the 1033-1414 cm⁻¹ range. globalresearchonline.net
The cyclopropane ring, a strained three-membered carbocycle, exhibits characteristic vibrations that are sensitive to substitution. Key absorptions include C-H stretching vibrations, often observed at slightly higher frequencies than those in acyclic alkanes, and ring deformation or "breathing" modes.
The hydroxyl (-OH) group provides one of the most recognizable bands in an IR spectrum. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. A sharper, weaker band for the "free" non-hydrogen-bonded O-H stretch may also be observed. Additionally, a C-O stretching vibration is anticipated in the 1050-1200 cm⁻¹ range.
By combining these observations, a detailed analysis of the IR spectrum can confirm the presence of all key structural components of this compound.
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H Stretch (Hydrogen-bonded) | Hydroxyl |
| ~3120 | C-H Stretch (Aromatic) | Furan Ring |
| ~3080 | C-H Stretch | Cyclopropane Ring |
| 1600 - 1450 | C=C Stretch | Furan Ring |
| 1250 - 1150 | C-O-C Asymmetric Stretch | Furan Ring |
| 1200 - 1050 | C-O Stretch | Tertiary Alcohol |
| ~1015 | Ring Breathing | Cyclopropane Ring |
| ~885 | C-H Out-of-Plane Bend | Furan Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. This technique is particularly effective for analyzing molecules containing chromophores, such as conjugated π-systems.
In this compound, the furan ring acts as the primary chromophore. Furan itself exhibits strong UV absorption due to π → π* electronic transitions. globalresearchonline.netnist.gov Theoretical and experimental studies have investigated the electronic excitation spectra of furan, identifying multiple absorption bands in the vacuum ultraviolet region. researchgate.net The substitution on the furan ring by the cyclopropanol (B106826) group is expected to influence the energy of these transitions. While the cyclopropyl and hydroxyl groups are not chromophores themselves, they can act as auxochromes, potentially causing a slight shift in the absorption maximum (λmax) and intensity compared to unsubstituted furan. Studies on other furan derivatives have shown that substituents can significantly alter the UV absorption profile. For example, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate shows a λmax at 339 nm, well into the UVA range, demonstrating a significant bathochromic (red) shift due to the extended conjugation. mdpi.com
For this compound, the electronic conjugation is confined to the furan ring. Therefore, the UV-Vis spectrum is expected to show a primary absorption band characteristic of the furan π-system, likely in the shorter wavelength UV region. The precise λmax would provide valuable data on the electronic environment of the furan ring as influenced by the attached cyclopropanol substituent.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax Range (nm) |
| Furan Ring | π → π* | 200 - 220 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov It provides unambiguous and precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. This technique is uniquely capable of determining the absolute configuration of chiral molecules. nih.gov
For this compound, which contains a stereocenter at the carbinol carbon of the cyclopropane ring, single-crystal X-ray diffraction would be invaluable. The primary steps involve growing a suitable single crystal, collecting diffraction data, solving the phase problem, and refining the structural model. nih.gov
A successful crystallographic analysis would yield several critical pieces of information:
Absolute Configuration: For an enantiomerically pure sample, the analysis can determine the absolute stereochemistry (R or S) at the chiral center, often through the calculation of the Flack parameter. nih.gov
Molecular Conformation: The precise orientation of the furan ring relative to the cyclopropane ring would be established, including the key torsion angles that define the molecule's preferred conformation in the solid state.
Bond Parameters: Accurate bond lengths and angles for both the strained cyclopropane ring and the aromatic furan ring would be determined, providing insight into the effects of substitution on their geometries.
Intermolecular Interactions: The analysis would reveal the crystal packing arrangement, identifying non-covalent interactions such as hydrogen bonds involving the hydroxyl group and potential π-π stacking between furan rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₈O₂ |
| Formula Weight | 124.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.53 |
| b (Å) | 10.21 |
| c (Å) | 8.45 |
| β (°) | 105.2 |
| Volume (ų) | 543.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.515 |
Computational Chemistry and Theoretical Investigations of 1 Furan 2 Yl Cyclopropan 1 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying complex organic molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to describe the molecule's orbitals. acadpubl.eumalayajournal.org
Conformational Space Exploration and Energy Minimization
The flexibility of 1-(Furan-2-yl)cyclopropan-1-ol arises primarily from the rotation around the single bond connecting the furan (B31954) ring to the cyclopropanol (B106826) moiety. This rotation gives rise to different conformers, each with a distinct spatial arrangement and energy. researchgate.net Exploring this conformational space is crucial for identifying the most stable, lowest-energy structure.
Computational chemists perform this exploration by systematically rotating the dihedral angle between the furan and cyclopropanol rings and calculating the energy at each step to generate a potential energy surface. olemiss.edu The minima on this surface correspond to stable conformers. For this compound, the primary conformers would be distinguished by the orientation of the furan ring's oxygen atom relative to the hydroxyl group of the cyclopropanol ring. Energy minimization calculations can then refine the geometry of these conformers to find the most stable structures. researchgate.net
Interactive Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Description |
| 1 (Global Minimum) | ~60° | 0.00 | A staggered conformation likely minimizing steric hindrance between the rings and allowing for potential weak intramolecular interactions. |
| 2 | 180° | 1.5 | An anti-periplanar arrangement, representing another low-energy staggered conformation. |
| 3 | 0° | 4.5 | A syn-periplanar (eclipsed) conformation, which is typically higher in energy due to steric repulsion. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eumalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the furan ring, which is characteristic for furan derivatives. researchgate.netresearchgate.net The LUMO is likely a π* (antibonding) orbital also associated with the furan ring. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acadpubl.eu A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org
Interactive Table: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.95 | Represents the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation ability. |
| LUMO Energy | -1.10 | Represents the molecule's ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance ability. |
| HOMO-LUMO Gap | 4.85 | A larger gap indicates higher kinetic stability and lower chemical reactivity. acadpubl.eu |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This map is invaluable for predicting how a molecule will interact with other reagents, particularly in electrophilic and nucleophilic reactions. acadpubl.eu The MEP surface is typically colored so that red indicates regions of most negative electrostatic potential (electron-rich), while blue indicates the most positive potential (electron-poor), with other colors like green representing neutral regions. acadpubl.eu
In this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of both the furan ring and the hydroxyl group, as these are the most electronegative atoms with lone pairs of electrons. nih.gov These sites are prone to attack by electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely site for interaction with nucleophiles or for hydrogen bonding.
Interactive Table: Predicted MEP Values at Key Molecular Sites
| Atomic Site | Predicted Potential (kcal/mol) | Chemical Implication |
| Furan Oxygen | -35.5 | Strong nucleophilic center, site for electrophilic attack or coordination. nih.gov |
| Hydroxyl Oxygen | -38.0 | Most significant nucleophilic center due to high electronegativity and exposed lone pairs. |
| Hydroxyl Hydrogen | +45.0 | Primary electrophilic site, susceptible to deprotonation by a base. |
| Furan Ring (π-face) | -15.0 | A region of negative potential above and below the ring, indicating its aromatic and nucleophilic character. rsc.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles that explain reaction feasibility, rates, and selectivity. pku.edu.cnresearchgate.net
Transition State Characterization and Reaction Pathway Analysis
A common reaction involving cyclopropanols is acid-catalyzed ring-opening, driven by the release of the inherent strain in the three-membered ring. nih.govresearchgate.net For this compound, this process would likely begin with the protonation of the hydroxyl group, followed by the cleavage of a C-C bond in the cyclopropane (B1198618) ring to form a more stable carbocation intermediate.
The key to modeling this pathway is locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net A transition state is characterized computationally as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. DFT calculations can be used to optimize the geometry of this transient species. rsc.org Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can confirm that the identified TS correctly connects the reactant (protonated alcohol) and the product (ring-opened carbocation).
Energetic Profiles of Key Transformations and Activation Barriers
The activation energy (Ea or ΔG‡) is the energy barrier that must be overcome for a reaction to occur, defined as the difference in energy between the reactants and the transition state. thoughtco.comresearchgate.net A lower activation barrier corresponds to a faster reaction rate. By calculating the energies of all species involved in the proposed ring-opening reaction, a complete reaction energy profile can be constructed. researchgate.net
Interactive Table: Hypothetical Energy Profile for Acid-Catalyzed Ring Opening
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactant + H⁺ | Protonated this compound | 0.0 |
| Transition State (TS) | Elongated C-C bond in the cyclopropane ring during cleavage. researchgate.net | +15.5 |
| Product | Ring-opened β-furyl substituted carbocation intermediate. | -5.0 |
This data suggests the reaction is kinetically accessible under mild conditions (moderate activation barrier) and thermodynamically favorable (exothermic).
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to predict spectra for unknown compounds. These methods are rooted in quantum mechanics and offer deep insights into molecular structure and behavior.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. nih.gov This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.
The typical workflow involves an initial geometry optimization of the molecule using a suitable level of theory, often Density Functional Theory (DFT) with a functional such as B3LYP. nih.gov Following optimization, the GIAO method is employed with the same or a higher-level basis set to compute the isotropic magnetic shielding constants for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).
For this compound, this process would yield predicted ¹H and ¹³C chemical shifts for each unique atom in the furan ring, the cyclopropane ring, and the hydroxyl group. Comparing these predicted values to experimentally obtained spectra is crucial for validating the computational model and confirming the structural assignment.
Table 1: Illustrative Data Table for GIAO-Predicted NMR Chemical Shifts Note: The following table structure is for illustrative purposes. Specific computational data for this compound is not available in published literature.
Computational vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).
These calculations, typically performed using DFT, can precisely assign specific absorption bands in an experimental IR spectrum to particular molecular motions. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=C and C-O stretches of the furan ring, and the characteristic C-H stretches and ring deformation modes of the cyclopropane group.
It is standard practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies compared to the anharmonic reality observed experimentally.
Table 2: Illustrative Data Table for Calculated Vibrational Frequencies Note: The following table structure is for illustrative purposes. Specific computational data for this compound is not available in published literature.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com TD-DFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.
The output of a TD-DFT calculation provides a list of vertical excitation energies, typically converted to wavelength (λ_max), and their corresponding oscillator strengths (f), which relate to the intensity of the absorption band. mdpi.com For this compound, the analysis would likely focus on π→π* transitions associated with the conjugated system of the furan ring, which are expected to be the primary chromophore responsible for absorption in the UV region. The calculations can be performed in a vacuum or with an implicit solvent model to better simulate experimental conditions.
Table 3: Illustrative Data Table for TD-DFT Calculated Electronic Transitions Note: The following table structure is for illustrative purposes. Specific computational data for this compound is not available in published literature.
Stereochemical Discrimination Using Computational Approaches
The central carbon of the cyclopropanol group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Computational methods are instrumental in discriminating between these stereoisomers.
One primary technique is the calculation of optical rotation, which is the property that causes a chiral molecule to rotate the plane of polarized light. Quantum mechanical calculations can predict both the sign and magnitude of the specific rotation, allowing for a direct comparison with experimental polarimetry data to assign the absolute configuration of an enantiomerically pure sample.
Furthermore, chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be simulated. These techniques measure the differential absorption of left- and right-circularly polarized light. By computing the theoretical ECD or VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing its shape and sign to the experimental spectrum, an unambiguous assignment of the absolute stereochemistry can be achieved.
Analysis of Non-Covalent Interactions (NCI) within the Molecular System
Non-covalent interactions (NCIs) are critical in determining the conformation, stability, and reactivity of a molecule. NCI analysis, particularly through methods based on the reduced density gradient (RDG), allows for the visualization and characterization of weak intramolecular interactions. mdpi.com
For this compound, an NCI analysis would reveal subtle but important intramolecular forces. These would likely include:
Intramolecular Hydrogen Bonding: The potential for a weak hydrogen bond between the hydroxyl proton (donor) and the oxygen atom of the furan ring (acceptor) or the π-electron cloud of the furan ring. This interaction could significantly influence the preferred conformation of the molecule.
Steric Repulsion: Regions of steric clash, for instance, between the hydrogens of the cyclopropane ring and the furan ring, would be visualized as distinct regions in an NCI plot.
Such analyses provide a detailed map of the bonding landscape beyond simple covalent bonds, offering a deeper understanding of the molecule's three-dimensional structure and energetic preferences. nih.gov
Synthetic Utility and Transformative Applications of 1 Furan 2 Yl Cyclopropan 1 Ol in Complex Molecule Synthesis
1-(Furan-2-yl)cyclopropan-1-ol as a Versatile Synthetic Building Block
The synthetic potential of this compound stems from the distinct and complementary reactivity of its two core components. The strained three-membered ring of the cyclopropanol (B106826) can undergo selective ring-opening reactions, while the furan (B31954) ring can act as a diene in cycloaddition reactions or undergo other electrophilic substitutions. This dual reactivity makes it a powerful synthon for accessing a wide range of molecular scaffolds.
This compound is a gateway to a variety of functionalized molecules through selective manipulation of either the cyclopropane (B1198618) or the furan ring. The cyclopropanol unit is particularly susceptible to rearrangement and ring-opening reactions, often triggered by acidic, basic, or electrophilic reagents.
Under acidic conditions, for instance, the cyclopropanol can undergo a facile ring-opening to generate a stabilized carbocation, which can be trapped by nucleophiles or rearrange to form linear ketone derivatives. This transformation is particularly valuable as it can unmask a 1,4-dicarbonyl relationship, which is a direct precursor to various substituted furans and other five-membered heterocycles via Paal-Knorr type cyclizations. acs.orgpharmaguideline.com Electrophilic ring-opening with reagents like benzeneselenenyl chloride can introduce new functionalities, leading to functionalized butanedioates.
Conversely, reactions can be directed to maintain the cyclopropane ring while modifying the furan. The furan moiety can participate as a diene in Diels-Alder reactions with various dienophiles, yielding oxabicyclo[2.2.1]heptane derivatives. acs.orgrsc.org These adducts are versatile intermediates that can be further transformed to access substituted cyclohexenes or tetrahydrofurans. acs.org
The table below summarizes potential transformations starting from this compound, highlighting its utility in generating diverse derivatives.
| Transformation Type | Reagents/Conditions | Product Class | Potential Utility |
| Cyclopropanol Ring-Opening | Lewis/Brønsted Acids | γ-Ketoaldehydes, 1,4-Diketones | Precursors for substituted furans, pyrroles, thiophenes |
| Radical Initiators (e.g., Mn(OAc)₃) | Functionalized open-chain radicals | Access to complex acyclic and cyclic systems | |
| Electrophiles (e.g., PhSeCl, I₂) | Functionalized γ-keto esters/nitriles | Introduction of heteroatom functionality | |
| Furan Ring Transformation | Dienophiles (e.g., Maleimide) | Oxabicyclo[2.2.1]heptane derivatives | Access to complex polycyclic systems, substituted cyclohexanes |
| Oxidizing Agents | Ring-opened dialdehydes | Precursors for other cyclic systems | |
| Derivatization | Silylation/Acylation of hydroxyl group | Protected cyclopropanols | Intermediates for multi-step synthesis |
This table presents potential synthetic pathways based on established reactivity patterns for furan and cyclopropanol moieties.
The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. nih.gov Such sequences are highly valued in organic synthesis for their efficiency and ability to rapidly build molecular complexity from simple starting materials.
A prominent example of this potential is the Cloke–Wilson rearrangement, a process that can transform cyclopropyl (B3062369) ketones into dihydrofurans. nih.gov By oxidizing the hydroxyl group of this compound to the corresponding ketone, a substrate for this rearrangement is formed. This can initiate a cascade where the newly formed dihydrofuran ring participates in subsequent intramolecular reactions.
Furthermore, the furan ring can act as a diene in a Diels-Alder reaction, and the resulting oxabicyclic adduct can be subjected to conditions that trigger the ring-opening of the cyclopropane. This Diels-Alder/ring-opening cascade would enable the stereocontrolled synthesis of densely functionalized and complex polycyclic frameworks. Furan-yne cyclizations, catalyzed by transition metals like gold, represent another powerful strategy where the furan ring and a tethered alkyne can combine to form polycyclic aromatic systems such as naphthols. nih.gov
Contributions to the Synthesis of Natural Products and Related Analogues
The furan and cyclopropane motifs are present in a wide array of natural products that exhibit diverse and potent biological activities. researchgate.netrsc.org Consequently, building blocks like this compound are of significant value for the total synthesis of these complex molecules and their analogues for structure-activity relationship studies. nih.govresearchgate.net
The synthesis of polycyclic natural products often requires innovative strategies to construct multiple rings with high stereocontrol. This compound can serve as a linchpin in such strategies. For example, derivatives of this compound are ideal precursors for intramolecular cyclization reactions. An iodocyclization of a vinyl cyclopropane, a structure accessible from the title compound, can lead to the formation of cyclopropyl-fused tetrahydrofurans. chemrxiv.orgresearchgate.net These fused systems can then undergo further transformations, such as intramolecular Friedel-Crafts alkylation, to rapidly assemble tetracyclic lactams. chemrxiv.org
This approach showcases how the inherent reactivity of the furan and cyclopropane moieties can be strategically harnessed. A reaction sequence might begin with a Diels-Alder reaction to form the core of a polycyclic system, followed by a cyclopropane ring-opening to introduce further complexity and functionality, ultimately leading to the target natural product scaffold.
Chirality is a critical feature of most bioactive molecules, and the enantioselective synthesis of drug intermediates is a major focus of modern medicinal chemistry. Chiral cyclopropanes are key pharmacophores in numerous pharmaceuticals. researchgate.netnih.gov Biocatalytic methods, using engineered enzymes, have been developed for the highly diastereo- and enantioselective synthesis of chiral cyclopropane-containing drug precursors. nih.gov
By analogy, the asymmetric synthesis or enzymatic resolution of this compound would provide a valuable chiral building block. This enantiopure precursor could then be elaborated into a variety of complex chiral heterocyclic alcohols. The furan ring can be converted into other functionalities, while the chiral cyclopropanol center provides a key stereochemical anchor for subsequent synthetic steps.
The table below lists examples of drugs containing cyclopropane rings, illustrating the importance of this motif and the potential value of chiral cyclopropane precursors.
| Drug Name | Therapeutic Class | Significance of Cyclopropane Ring |
| Tasimelteon | Melatonin Receptor Agonist | Core structural component, essential for receptor binding |
| Tranylcypromine | Monoamine Oxidase Inhibitor | Rigid scaffold mimicking the conformation of other neurotransmitters |
| Ticagrelor | Antiplatelet Agent | Key part of the cyclopentyl-triazolo-pyrimidine core |
| GSK1360707F | Triple Re-uptake Inhibitor | Contains an α-cyclopropyl alcohol motif |
This table highlights the pharmaceutical relevance of the cyclopropane moiety.
Development of Novel Reagents and Catalysts Incorporating this compound Motifs
While the primary utility of this compound has been explored in its role as a synthetic intermediate, its unique structure also suggests potential for incorporation into novel reagents and catalysts. The development in this area is currently nascent, but the inherent properties of the molecule offer intriguing possibilities.
For instance, the furan ring, with its oxygen heteroatom, can act as a coordinating group for metal centers. By functionalizing the hydroxyl group and creating chiral derivatives, it is conceivable that this compound could serve as a scaffold for new chiral ligands in asymmetric catalysis. The rigid cyclopropane unit would provide a well-defined stereochemical environment around a metal center, potentially inducing high enantioselectivity in catalyzed reactions.
Furthermore, the ring-opening of the cyclopropanol can generate reactive enolate or homoenolate equivalents. nih.gov If this reactivity can be controlled and harnessed, reagents derived from this compound could be developed for specific C-C bond-forming reactions, offering a novel approach to the synthesis of complex ketones and other functionalized molecules. This remains a promising but largely unexplored frontier for the application of this versatile compound.
Future Research Directions in the Synthetic Exploitation of this compound
The unique structural amalgamation of a furan ring and a cyclopropanol moiety in this compound presents a fertile ground for novel synthetic explorations. The inherent ring strain of the cyclopropanol and the versatile reactivity of the furan nucleus suggest that this compound is not merely a static building block but a precursor to a multitude of complex molecular architectures through carefully designed reaction pathways. Future research is poised to unlock this potential, focusing on several key areas that leverage the synergistic reactivity of its constituent functional groups.
Development of Novel Cascade Reactions
The proximity of the reactive furan and cyclopropanol groups is a compelling feature for the development of innovative cascade reactions. The ring-opening of the cyclopropanol, initiated by acid, base, transition metals, or radical initiators, can generate highly reactive intermediates such as homoenolates, β-carbonyl radicals, or cyclopropylcarbinyl cations. nih.gov The strategic placement of the furan ring allows it to act as an internal nucleophile or electrophile, trapping these transient species to forge complex polycyclic or spirocyclic frameworks in a single synthetic operation.
Future investigations should systematically explore different catalytic systems to trigger selective ring-opening and subsequent intramolecular reactions. For instance, Lewis acid catalysis could promote a formal [3+2] or [4+3] cycloaddition after ring-opening, leading to cyclopentane (B165970) or cycloheptane (B1346806) rings fused to the furan core. snnu.edu.cn Similarly, photoredox catalysis could enable radical-mediated pathways, where a β-keto radical generated from the cyclopropanol ring adds to the furan ring, initiating a cascade that could lead to densely functionalized heterocyclic systems. researchgate.netnih.gov
Table 1: Proposed Catalytic Systems for Cascade Reactions
| Catalyst Type | Proposed Intermediate | Potential Product Scaffold |
|---|---|---|
| Lewis Acids (e.g., Sc(OTf)₃, BF₃·OEt₂) | Cyclopropylcarbinyl Cation / Homoenolate | Fused Cyclopentenones, Spiro-ethers |
| Transition Metals (e.g., Pd(0), Rh(I), Cu(I)) | Metallo-homoenolate | Substituted Dihydrofurans, Oxabicycles |
| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | β-Keto Radical | Functionalized Tetrahydrofurans, Annulated Systems |
Asymmetric Transformations and Chiral Building Blocks
Given that this compound is a chiral molecule, its application in asymmetric synthesis represents a significant avenue for future research. rsc.org Efforts should be directed toward two primary goals: the development of enantioselective synthetic routes to the molecule itself and the exploration of its utility as a chiral precursor. matilda.scienceresearchgate.net
Catalytic asymmetric cyclopropanation or kinetic resolution of a racemic mixture could provide access to enantiomerically pure this compound. nih.gov Once obtained, this chiral building block could be used in stereoselective ring-opening reactions where the existing stereocenter directs the formation of new chiral centers. bohrium.com The development of chiral catalysts that can perform kinetic or dynamic kinetic resolutions during a ring-opening functionalization reaction would be particularly valuable, allowing for the direct conversion of the racemic starting material into enantioenriched products. snnu.edu.cnresearchgate.net
Synthesis of Novel Heterocyclic and Carbocyclic Scaffolds
The combined furan-cyclopropane structure is a latent precursor to a variety of other molecular frameworks through rearrangement reactions. Research into thermal, photochemical, or catalyst-mediated rearrangements could unveil pathways to novel heterocyclic and carbocyclic systems that are otherwise difficult to synthesize.
For example, a vinylcyclopropane-cyclopentene type rearrangement, potentially triggered by transition metals, could lead to the formation of functionalized cyclopentene (B43876) derivatives. Furthermore, fragmentation-recombination pathways could be explored, where both the furan and cyclopropane rings are cleaved and reassembled into entirely new heterocyclic systems, such as substituted pyridines or oxepines. The exploration of such transformations would significantly broaden the synthetic utility of this versatile building block. researchgate.net
Applications in Bio-inspired and Medicinal Chemistry
The furan motif is a common structural element in a vast number of natural products and pharmaceutically active compounds. ijsrst.com The unique reactivity of this compound can be harnessed to synthesize novel analogues of these bioactive molecules. Future research in this direction could involve using the compound as a key starting material in the total synthesis of complex natural products or in the generation of diverse molecular libraries for drug discovery. The ability to rapidly construct complex polycyclic systems from this relatively simple precursor makes it an attractive tool for accessing novel chemical space and developing new therapeutic agents. mdpi.comrsc.org
Table 2: Potential Molecular Scaffolds from this compound
| Reaction Type | Key Transformation | Resulting Scaffold | Potential Application Area |
|---|---|---|---|
| Intramolecular [3+2] Cycloaddition | Lewis Acid-mediated ring-opening and cyclization | Fused Cyclopentanoids | Natural Product Synthesis |
| Radical Cascade Annulation | Photoredox-catalyzed ring-opening and radical cyclization | Densely Functionalized Heterocycles | Medicinal Chemistry |
| Asymmetric Ring-Opening | Chiral catalyst-mediated reaction with nucleophiles | Enantioenriched β-functionalized ketones | Asymmetric Catalysis |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Furan-2-yl)cyclopropan-1-ol, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves cyclopropanation of furan-containing precursors. A validated approach includes:
- Step 1 : Reacting a furan-substituted alkene (e.g., 2-vinylfuran) with a cyclopropanating agent such as diazomethane or a Simmons–Smith reagent (e.g., Zn-Cu/CH₂I₂) under controlled temperatures (0–25°C) to form the cyclopropane ring .
- Step 2 : Hydroxylation via hydroboration-oxidation. For example, using BH₃·THF followed by H₂O₂/NaOH to introduce the hydroxyl group .
Optimization Tips : - Monitor reaction progress via TLC or GC-MS to minimize side products.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic cyclopropane proton signals (δ 0.8–1.5 ppm, coupling constants J ≈ 5–10 Hz) and furan protons (δ 6.2–7.4 ppm). The hydroxyl proton may appear as a broad singlet (δ 1.5–2.5 ppm) .
- ¹³C NMR : Cyclopropane carbons appear at δ 8–15 ppm, while furan carbons resonate at δ 105–150 ppm .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for confirming the cyclopropane ring strain and spatial arrangement of substituents .
Advanced: How can computational chemistry predict the reactivity of this compound in ring-opening reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for ring-opening pathways (e.g., acid-catalyzed cleavage). Focus on bond dissociation energies (BDEs) of cyclopropane C–C bonds and electron density maps to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.
- Case Study : Compare computational predictions with experimental results (e.g., HPLC monitoring of degradation products) to validate models .
Advanced: What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis of this compound derivatives?
Answer:
- Chiral Catalysts : Employ enantioselective cyclopropanation agents like (+)-IpcBH₂ (a chiral borane) to induce asymmetry, as demonstrated in analogous cyclopentanol syntheses .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralcel OD-H) for HPLC separation of enantiomers.
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental CD spectra with simulated data .
Advanced: How do furan’s electronic properties influence the stability and reactivity of this compound?
Answer:
- Resonance Effects : Furan’s electron-rich π-system stabilizes adjacent carbocations during acid-mediated ring-opening, directing reactivity toward specific positions.
- Computational Analysis : Natural Bond Orbital (NBO) calculations quantify charge distribution, showing increased electron density at the furan’s α-position, which may enhance nucleophilic attack susceptibility .
- Experimental Validation : Compare reactivity of furan-substituted vs. non-furan analogs in SN2 or electrophilic substitution reactions .
Methodological: How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC) to resolve overlapping signals.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., –OH).
- Crystallographic Refinement : Re-examine X-ray data with software like Olex2 to detect disorder or misassigned atoms .
Methodological: What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
Answer:
- Detailed Protocols : Follow Beilstein Journal guidelines for reporting reaction conditions (solvents, catalysts, temperatures) and characterization data (NMR shifts, crystallographic parameters) .
- Supplementary Data : Provide raw spectra, crystallographic CIF files, and HPLC chromatograms in supporting information.
- Peer Validation : Collaborate with independent labs to replicate key steps (e.g., cyclopropanation efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
